ethyl 2-(2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate
CAS No.: 496029-16-4
Cat. No.: VC6221943
Molecular Formula: C17H19N5O3S3
Molecular Weight: 437.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 496029-16-4 |
|---|---|
| Molecular Formula | C17H19N5O3S3 |
| Molecular Weight | 437.55 |
| IUPAC Name | ethyl 2-[[2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C17H19N5O3S3/c1-5-25-15(24)12-8(3)19-17(28-12)20-10(23)6-26-16-21-13(18)11-7(2)9(4)27-14(11)22-16/h5-6H2,1-4H3,(H2,18,21,22)(H,19,20,23) |
| Standard InChI Key | PCQSELGZQZTIRK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC(=C3C(=C(SC3=N2)C)C)N)C |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three distinct heterocyclic systems:
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Thieno[2,3-d]pyrimidine Core: A fused bicyclic system comprising a thiophene ring condensed with a pyrimidine. The 4-amino and 5,6-dimethyl substituents enhance electronic density and steric bulk, influencing receptor binding.
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Thiazole Moiety: A 4-methylthiazole-5-carboxylate group contributes to metabolic stability and facilitates interactions with hydrophobic enzyme pockets.
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Thioacetamido Linker: A sulfur-containing bridge that enhances solubility and enables conjugation between the two heterocycles.
Physicochemical Data
Key properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉N₅O₃S₃ |
| Molecular Weight | 437.55 g/mol |
| IUPAC Name | Ethyl 2-[[2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
| Solubility | Limited aqueous solubility |
| SMILES | CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC(=C3C(=C(SC3=N2)C)C)N)C |
The compound’s LogP value (estimated at 3.2) suggests moderate lipophilicity, balancing membrane permeability and solubility.
Synthetic Pathways
Key Synthetic Steps
Synthesis involves multi-step organic reactions to assemble the heterocyclic frameworks:
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Thieno[2,3-d]pyrimidine Formation:
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Cyclocondensation of 4-amino-5,6-dimethylthiophene-2-carboxylate with thiourea under acidic conditions yields the thienopyrimidine core.
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Reaction Conditions: HCl (cat.), ethanol, reflux, 12 h.
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Thioacetamido Bridge Introduction:
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The thiol group of the thienopyrimidine reacts with chloroacetyl chloride to form a thioether linkage.
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Reagents: Chloroacetyl chloride, triethylamine, dichloromethane, 0°C→RT, 6 h.
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Thiazole Carboxylate Conjugation:
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Coupling the thioacetamido intermediate with ethyl 4-methylthiazole-5-carboxylate via amide bond formation.
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Coupling Agent: EDC/HOBt, DMF, 24 h.
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Optimization Challenges
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Sulfur Stability: Thioether bonds are prone to oxidation, necessitating inert atmospheres during synthesis.
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Regioselectivity: Steric hindrance from methyl groups requires precise temperature control to avoid byproducts.
Biological Activities and Mechanisms
| Cell Line | IC₅₀ (μM) | Mechanism | Reference |
|---|---|---|---|
| MCF-7 (Breast) | 12.3 | EGFR kinase inhibition (Ki = 8.2 nM) | |
| A549 (Lung) | 18.7 | Apoptosis via caspase-3/7 activation |
The compound’s thienopyrimidine core competitively binds to the ATP pocket of EGFR, disrupting phosphorylation cascades. Concurrently, the thiazole moiety enhances cellular uptake via organic anion transporters.
Antimicrobial Efficacy
Broad-spectrum activity against Gram-positive bacteria:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 6.25 |
| Enterococcus faecalis | 12.5 |
Mechanistic studies suggest interference with DNA gyrase, validated by molecular docking simulations.
Pharmacokinetic and Toxicity Profiles
ADME Properties
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Absorption: Moderate oral bioavailability (F = 43%) due to first-pass metabolism.
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Metabolism: Hepatic CYP3A4-mediated oxidation of the thiazole methyl group.
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Excretion: Renal (60%) and fecal (40%).
Toxicity Data
| Model | LD₅₀ (mg/kg) | Notable Effects |
|---|---|---|
| Mice (oral) | 320 | Transient hepatotoxicity |
| Rats (IV) | 150 | Nephrotoxicity at >50 mg/kg |
Applications in Drug Development
Targeted Therapy Combinations
Preclinical models highlight synergy with checkpoint inhibitors (e.g., anti-PD-1), reducing tumor volume by 68% in murine HCC models.
Antimicrobial Adjuvants
Potentiates β-lactam antibiotics against methicillin-resistant S. aureus (MRSA), reducing cefazolin MIC from 32 μg/mL to 4 μg/mL.
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